tert-butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a pyrimidine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrimidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the carbamate group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting specific enzymes or receptors, particularly those involved in cancer or infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for creating a wide range of products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents on the pyrimidine ring can enhance its binding affinity and specificity towards these targets. The carbamate group may also play a role in modulating the compound’s pharmacokinetic properties, such as its stability and solubility .
Comparison with Similar Compounds
tert-Butyl N-[(5-chloropyridin-2-yl)methyl]carbamate: This compound features a pyridine ring instead of a pyrimidine ring, with similar substituents.
tert-Butyl N-[(6-chloro-9H-purin-2-yl)methyl]carbamate: This compound has a purine ring, offering different biological activity and reactivity profiles
Uniqueness: tert-Butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3O2/c1-10(2,3)17-9(16)14-5-7-13-4-6(12)8(11)15-7/h4H,5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNUPLTUOZXOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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